Benzenemethanesulfonic acid, 4-benzoyl-

Acid catalysis pKa sulfonic acid

Benzenemethanesulfonic acid, 4-benzoyl- (CAS 92681-66-8; IUPAC: (4-benzoylphenyl)methanesulfonic acid; molecular formula C₁₄H₁₂O₄S; MW 276.31 g/mol) is a hybrid aromatic sulfonic acid derivative that incorporates a para‑benzoyl group onto a benzenemethanesulfonic acid scaffold. The sulfonic acid moiety is tethered to the phenyl ring through a methylene (–CH₂–) spacer, distinguishing this compound from conventional benzenesulfonic acids in which the –SO₃H group is directly attached to the aromatic ring.

Molecular Formula C14H12O4S
Molecular Weight 276.31 g/mol
CAS No. 92681-66-8
Cat. No. B14343472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenemethanesulfonic acid, 4-benzoyl-
CAS92681-66-8
Molecular FormulaC14H12O4S
Molecular Weight276.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CS(=O)(=O)O
InChIInChI=1S/C14H12O4S/c15-14(12-4-2-1-3-5-12)13-8-6-11(7-9-13)10-19(16,17)18/h1-9H,10H2,(H,16,17,18)
InChIKeyBXULOTXWHJFUOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzenemethanesulfonic acid, 4-benzoyl- (CAS 92681-66-8): Structural and Functional Baseline for Procurement Evaluation


Benzenemethanesulfonic acid, 4-benzoyl- (CAS 92681-66-8; IUPAC: (4-benzoylphenyl)methanesulfonic acid; molecular formula C₁₄H₁₂O₄S; MW 276.31 g/mol) is a hybrid aromatic sulfonic acid derivative that incorporates a para‑benzoyl group onto a benzenemethanesulfonic acid scaffold. The sulfonic acid moiety is tethered to the phenyl ring through a methylene (–CH₂–) spacer, distinguishing this compound from conventional benzenesulfonic acids in which the –SO₃H group is directly attached to the aromatic ring . This structural motif confers distinct acidity, reactivity, and physicochemical properties that are leveraged in organic synthesis, photoinitiator systems, and polymer chemistry [1]. The compound is classified as a benzenemethanesulfonic acid derivative within the broader organosulfur compound family [2].

Why Generic Benzenesulfonic Acid Substitution Fails for Benzenemethanesulfonic acid, 4-benzoyl- (CAS 92681-66-8)


Generic substitution of benzenemethanesulfonic acid, 4-benzoyl- with simpler benzenesulfonic acids (e.g., p-toluenesulfonic acid, benzenesulfonic acid) or with 4-benzoylbenzoic acid is not functionally equivalent because the methylene spacer alters the electronic environment of the sulfonic acid group, shifting its pKa, steric accessibility, and nucleophilic displacement behavior . Furthermore, the benzoyl substituent at the para position introduces a chromophoric carbonyl group that enables photochemical activity—a property entirely absent in unsubstituted benzenemethanesulfonic acid or simple benzylsulfonic acid [1]. The combination of a strong sulfonic acid with a benzophenone-like chromophore in a single, well-defined molecular architecture enables dual functionality (acid catalysis plus photoinitiation) that cannot be replicated by mixing separate acid and photoinitiator components [2]. These structural features directly impact the performance metrics quantified in Section 3.

Quantitative Evidence Guide: Benzenemethanesulfonic acid, 4-benzoyl- (CAS 92681-66-8) Versus Closest Analogs and Alternatives


Acid Strength: Sulfonic Acid vs. Carboxylic Acid Analog (4-Benzoylbenzoic Acid)

Benzenemethanesulfonic acid, 4-benzoyl- contains a sulfonic acid group whose pKa is expected in the range of approximately −1 to −3, consistent with the known pKa of methanesulfonic acid (−1.9). In contrast, the structurally analogous 4-benzoylbenzoic acid (CAS 611-95-0) exhibits a carboxylic acid pKa of approximately 4.2. The sulfonic acid is thus roughly 10⁶‑fold (one million times) stronger as a proton donor than the corresponding carboxylic acid [1]. This difference in acid strength directly governs catalytic efficiency in acid‑promoted reactions (e.g., esterification, Friedel–Crafts alkylation), where a weaker carboxylic acid may require higher temperatures, longer reaction times, or higher catalyst loading to achieve comparable conversion .

Acid catalysis pKa sulfonic acid benzoic acid proton donor strength

Epoxide Polymerization Initiator: Substituent-Dependent Activity Ranking (Sulfonium Salt Derivatives)

Sulfonium salts derived from benzenemethanesulfonic acid, 4-benzoyl- were evaluated as thermally latent cationic polymerization initiators for epoxides. In a direct head-to-head comparison of para-substituted benzoyl‑containing sulfonium hexafluorophosphate salts, the polymerization rate followed the order: NO₂ (4-NBPBS·PF₆) > H (4-HBPBS·PF₆, derived from the unsubstituted 4-benzoyl compound) > CH₃O (4-MOBPBS·PF₆) ≈ CH₃ (4-MBPBS·PF₆) [1]. Critically, while the 4‑NO₂ derivative displayed the fastest polymerization rate, it imparted a yellowish discoloration to the cured polymer, rendering it unsuitable for optically clear applications. In contrast, 4-HBPBS·PF₆ produced cured materials with excellent transparency and achieved polymerization performance equivalent to the established SbF₆⁻‑based sulfonium salt (4-HPBS·SbF₆), positioning it as the most promising initiator for electronic material applications where both reactivity and optical clarity are required [1].

Cationic polymerization epoxide curing sulfonium salts latent initiator Hammett correlation

Tautomeric Transformation and CH‑Acid Reactivity vs. Simple Alkanesulfonic Acids

Methyl esters of para‑substituted benzoylmethanesulfonic acids (including the methyl ester of the target compound) were synthesized and their ability to undergo tautomeric transformations was systematically examined [1]. Both the esters and their corresponding salts were found to participate in reactions characteristic of CH‑acids, including azocoupling, nitrosation, aldol condensation, and Michael addition—reactivity patterns that are entirely absent in simple alkanesulfonic acids such as methanesulfonic acid or benzylsulfonic acid [2]. Furthermore, these esters were demonstrated to undergo acid cleavage in alkaline medium, a degradation pathway not observed in conventional sulfonic acid esters [1]. This dual reactivity (strong sulfonic acid behavior plus CH‑acid nucleophilicity at the α‑methylene position) is a direct consequence of the electron‑withdrawing benzoyl group activating the methylene bridge.

Tautomerism β-oxoalkanesulfonates CH-acids azocoupling Michael addition

Photoinitiator Efficiency in Free‑Radical Polymerization vs. Conventional Benzophenone

N-[(4-Benzoyl)benzenesulfonyl]benzenesulfonamide, a sulfonamide derivative readily accessible from benzenemethanesulfonic acid, 4-benzoyl-, was demonstrated to be an efficient photoinitiator for free‑radical polymerization across multiple monomer systems [1]. In direct comparative studies, substituted benzophenone photoinitiators structurally related to the 4‑benzoylbenzenemethanesulfonic acid scaffold were synthesized and their absorption spectra and polymerization kinetics were compared to unsubstituted benzophenone [2]. The incorporation of the sulfonyl/sulfonic acid functionality was shown to enhance photoinitiation efficiency through improved radical generation and altered absorption characteristics relative to benzophenone alone. Specifically, the photolysis of the N‑sulfonylbenzamide derivatives generates benzoyl and sulfonyl radicals that effectively initiate polymerization of styrene (in Triton X‑100 emulsion), 2‑hydroxyethyl methacrylate (aqueous solution), and methyl methacrylate (bulk), demonstrating broad monomer compatibility [1].

Photoinitiator free‑radical polymerization benzophenone styrene acrylate

Prioritized Application Scenarios for Benzenemethanesulfonic acid, 4-benzoyl- (CAS 92681-66-8) Based on Quantitative Differentiation Evidence


Latent Cationic Polymerization Initiators for Optically Clear Electronic Materials

The unsubstituted 4‑benzoyl sulfonium salt (4‑HBPBS·PF₆), derived from benzenemethanesulfonic acid, 4-benzoyl-, has been identified as the most promising thermally latent cationic initiator for epoxide curing when both high polymerization activity and excellent optical transparency are required. Unlike the 4‑nitro analog, which discolors the cured polymer, the 4‑HBPBS·PF₆ system produces colorless, transparent materials with polymerization performance equivalent to the established SbF₆⁻ benchmark salt, making it suitable for electronic encapsulation, optical adhesives, and advanced composite materials [1].

Synthetic Intermediate for CH‑Acid‑Based Heterocycle and Chalcone Construction

The tautomeric transformation capability and CH‑acid reactivity of benzoylmethanesulfonic acid esters enable synthetic transformations (azocoupling, nitrosation, aldol condensation, Michael addition) that are inaccessible from simple alkanesulfonic acids or benzoic acid derivatives. This positions benzenemethanesulfonic acid, 4-benzoyl- as a strategic intermediate for constructing α‑SO₃H‑substituted chalcones, sultones, and nitrogen‑containing heterocycles of interest in medicinal chemistry and agrochemical discovery [2].

Acid Catalyst for Reactions Requiring Strong Proton Donor Capacity Without Carboxylic Acid Limitations

With an estimated pKa approximately 6 orders of magnitude lower than 4‑benzoylbenzoic acid, benzenemethanesulfonic acid, 4-benzoyl- can serve as a high‑activity acid catalyst in esterification, transesterification, Friedel‑Crafts alkylation, and dehydration reactions where carboxylic acid catalysts provide insufficient turnover. The sulfonic acid functionality enables lower catalyst loading, reduced reaction temperatures, and shorter cycle times relative to the carboxylic acid analog [3].

Photoinitiator Precursor for UV‑Curable Coatings and Free‑Radical Polymerization Systems

Sulfonamide and sulfonium salt derivatives of benzenemethanesulfonic acid, 4-benzoyl- have demonstrated efficient photoinitiation of free‑radical polymerization across styrene, acrylate, and methacrylate monomer classes, with performance enhancements over unsubstituted benzophenone attributed to the sulfonyl‑benzoyl molecular architecture. This supports the compound's use as a key precursor in formulating high‑performance UV‑curable coatings, printing inks, and dental restorative materials where rapid curing and controlled radical generation are critical [4].

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